
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol
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Overview
Description
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 2 and 7 positions and two methyl groups at the 9 position, making it a dihydro derivative of anthracene. It is a colorless solid that has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol typically involves the reduction of anthracene derivatives. One common method is the hydrogenation of 9,10-dimethylanthracene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve the desired reduction .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of catalysts like Pd/C.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Fully saturated anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol is a chemical compound with the molecular formula C16H16O2 . It belongs to the class of dihydroanthracenes, which are derived from anthracene, a polycyclic aromatic hydrocarbon .
Basic Information
- IUPAC Name: this compound
- CAS Number: 1431377-51-3
- Molecular Weight: 240.3 g/mol
- Purity: Typically available at 95.00%
- Smiles: CC1(C)C2=CC(O)=CC=C2CC2=C1C=C(O)C=C2
Potential Applications
While specific applications of this compound are not detailed in the provided search results, the general applications of related compounds and derivatives can provide insight:
- Building Blocks for Synthesis: AChemBlock offers this compound as a novel building block for research, implying its use in creating more complex molecules .
- Aromatic Substitution Reactions: Dichloro compounds, such as 9,9-dichlorofluorene, can react with aromatic compounds to form diarylfluorenes. Similarly, aromatic compounds with activating groups (alkoxy, alkyl, hydroxy, or amino groups) or weakly deactivating groups (halo, ester, ketone, anhydride, or haloalkoxy groups) can undergo electrophilic aromatic substitution .
- Nonlinear Optics: Derivatives of dihydroanthracene are used in the synthesis of chromophores with intramolecular charge transfer properties, which have applications in nonlinear optics .
- Cation Sensors: Crown-annelated 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives are used as cation sensors, with the complexation of metals being monitored via voltammetric and spectroscopic methods .
- Hydrogen Storage: 9,10-Dihydroanthracene can be used as a carrier of H2 as a hydrogen-donor .
Given the presence of diol (two hydroxyl groups) on the this compound structure, it can be inferred that this compound may be useful in polymerization reactions, acting as a monomer or comonomer. The hydroxyl groups can also be derivatized to create compounds with different properties.
Safety and Risk Assessment
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol involves its ability to donate hydrogen atoms due to the presence of hydroxyl groups. This property makes it an effective hydrogen donor in various chemical reactions. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and participation in redox reactions .
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethyl-9,10-dihydroanthracene: Lacks hydroxyl groups, making it less reactive in redox reactions.
9,10-Dihydroxyanthracene: Contains hydroxyl groups but lacks methyl groups, affecting its solubility and reactivity.
9,10-Diphenyl-9,10-dihydroanthracene-9,10-diol: Contains phenyl groups, which alter its chemical properties and applications.
Uniqueness
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol is unique due to the presence of both methyl and hydroxyl groups, which enhance its reactivity and solubility. This combination of functional groups makes it a versatile compound in various chemical and industrial applications .
Biological Activity
9,9-Dimethyl-9,10-dihydroanthracene-2,7-diol (C16H16O2) is an organic compound derived from anthracene, characterized by the presence of hydroxyl groups at the 2 and 7 positions and two methyl groups at the 9 position. This structural configuration imparts unique chemical properties that have been investigated for potential biological applications, particularly in the fields of organic electronics and materials science. Recent studies have begun to explore its interactions with biological systems, indicating promising avenues for further research.
The compound's reactivity is largely attributed to its hydroxyl groups, which can engage in hydrogen bonding and other interactions with biological macromolecules such as proteins and nucleic acids. This property is essential for understanding its biological activity and potential therapeutic applications.
Key Features:
- Molecular Formula: C16H16O2
- Hydroxyl Groups: Present at positions 2 and 7
- Methyl Groups: Located at position 9
Preliminary investigations suggest that this compound may act through several mechanisms:
- Hydrogen Bonding: The hydroxyl groups facilitate interactions with biological targets.
- Energy Transfer Processes: Its photophysical properties could allow it to participate in energy transfer mechanisms relevant to photodynamic therapy.
Biological Activity and Case Studies
Research has indicated that derivatives of anthracene compounds exhibit various biological activities, including cytotoxic effects against cancer cell lines. In particular, studies have focused on the compound's potential as a p53 activator.
Case Study: Cytotoxic Effects on U87 Cells
A study evaluated the cytotoxic effects of several anthracenyl derivatives on U87 glioma cells. The results demonstrated that modifications to the anthracenyl structure significantly influenced their potency.
Compound | Inhibition Rate (%) | Concentration (µM) | Control |
---|---|---|---|
This compound | TBD | 10 | Doxorubicin (1 µM) |
Other Derivatives | TBD | TBD | DMSO (1%) |
Note: TBD indicates data that requires further specification from experimental results.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other anthracene derivatives:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
9,10-Dihydroxyanthracene | Hydroxyl groups at positions 9 and 10 | More potent as a photosensitizer |
1-Hydroxyanthracene | Hydroxyl group at position 1 | Lower molecular weight |
2-Hydroxy-1-methyl-anthracene | Methyl group at position 1 | Different substitution pattern affecting reactivity |
This table highlights how structural variations influence the biological properties of anthracene derivatives.
Properties
Molecular Formula |
C16H16O2 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
9,9-dimethyl-10H-anthracene-2,7-diol |
InChI |
InChI=1S/C16H16O2/c1-16(2)14-8-12(17)5-3-10(14)7-11-4-6-13(18)9-15(11)16/h3-6,8-9,17-18H,7H2,1-2H3 |
InChI Key |
JOJHCBYBUWBBSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CC3=C1C=C(C=C3)O)C=CC(=C2)O)C |
Origin of Product |
United States |
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